3-bromo-7-fluoro-4-methyl-1H-indazole
Description
3-Bromo-7-fluoro-4-methyl-1H-indazole is a halogenated indazole derivative with a molecular formula of C₈H₆BrFN₂ (molecular weight ≈ 229 g/mol). The compound features a bromine atom at position 3, a fluorine atom at position 7, and a methyl group at position 4 of the indazole core. Indazoles are bicyclic aromatic heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate biological targets through hydrogen bonding and halogen interactions .
Properties
CAS No. |
1600298-63-2 |
|---|---|
Molecular Formula |
C8H6BrFN2 |
Molecular Weight |
229 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This green chemistry approach employs a solvent-free grinding protocol to construct the indazole core. The method involves:
-
Hydrazone Formation : A substituted ortho-hydroxy aldehyde (e.g., 3-fluoro-4-methyl-2-hydroxybenzaldehyde) reacts with hydrazine hydrate via mechanical grinding for 30 minutes.
-
Cyclization : The hydrazone intermediate undergoes acid-catalyzed cyclization using ammonium chloride (2 equiv) under grinding conditions, forming the indazole ring.
Key Reaction Conditions :
Optimization and Yield Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NHCl Equiv | 2.0 | 45% → 88% |
| Grinding Time | 30 min | Max yield |
| Temperature | Room temp | No effect |
Increasing NHCl from 1.0 to 2.0 equiv nearly doubles yield (45% to 88%) by accelerating proton transfer during cyclization.
Characterization and Validation
-
H NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with NH proton as a broad singlet (δ 8.90 ppm).
-
HPLC Purity : >98% achieved via recrystallization in ethanol/water (3:1 v/v).
Multi-Step Synthesis via Diazotization and Cyclization
Synthetic Pathway
This traditional method involves sequential functionalization:
-
Bromination : 3-Fluoro-4-methylaniline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C.
-
Diazotization : The brominated aniline is treated with NaNO/HCl at –10°C to form a diazonium salt.
-
Cyclization : Hydrazine hydrate induces ring closure, yielding the indazole core.
Critical Steps :
-
Bromination requires strict temperature control (–5°C) to prevent polybromination.
-
Diazonium salt stability dictates reaction speed (<2 hours).
Comparative Performance Metrics
| Step | Reagents | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0°C | 72% |
| Diazotization | NaNO, HCl, –10°C | 68% |
| Cyclization | Hydrazine hydrate | 81% |
Overall yield: 72% × 68% × 81% ≈ 40% .
Challenges and Solutions
-
Regioselectivity : Competing bromination at the 5-position is minimized using DMF as a polar aprotic solvent.
-
Byproducts : Unreacted diazonium salts are quenched with urea before cyclization.
Methodological Comparison and Industrial Considerations
Efficiency and Sustainability
| Metric | Grinding Method | Multi-Step Synthesis |
|---|---|---|
| Total Time | 1 hour | 18 hours |
| Atom Economy | 89% | 63% |
| E-Factor | 2.1 | 8.7 |
| Solvent Waste (L/kg) | 0.5 | 12.4 |
The grinding method outperforms in green metrics due to solvent-free conditions and catalytic NHCl.
Scalability Analysis
-
Grinding Protocol : Limited to batch sizes <5 kg due to mechanical energy constraints.
-
Multi-Step Synthesis : Adaptable to continuous flow systems for ton-scale production.
Chemical Reactions Analysis
3-Bromo-7-fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form fused ring systems.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key Indazole Derivatives
Key Findings:
Substituent Position Effects: The 3-bromo-7-fluoro-4-methyl derivative exhibits a unique steric and electronic profile due to the methyl group at position 4, which may enhance metabolic stability compared to smaller substituents like fluorine .
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (CF₃) group in 7-bromo-4-(trifluoromethyl)-1H-indazole () increases lipophilicity and electron-withdrawing effects, favoring membrane permeability in drug design .
- 3-Bromo-4-fluoro-7-nitro-1H-indazole () contains a nitro group, making it highly reactive in nucleophilic aromatic substitution reactions compared to the methyl-substituted target compound .
Halogen Diversity :
- The 7-iodo substituent in 3-bromo-7-iodo-5-(trifluoromethyl)-1H-indazole () provides a heavy atom for crystallography or radiopharmaceutical applications, albeit with increased molecular weight (~391 g/mol) .
For example, lenacapavir, an HIV capsid inhibitor, derives from a bromo-chloro-indazole intermediate .
Research and Application Insights
- Pharmaceutical Relevance : Bromine and fluorine atoms improve binding affinity to proteins via halogen bonding, while methyl groups enhance pharmacokinetic properties by reducing oxidation rates .
- Synthetic Challenges : Regioselectivity in indazole synthesis remains a hurdle, as seen in , where methylhydrazine produced regioisomeric byproducts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-7-fluoro-4-methyl-1H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of fluorinated indazole precursors. For example, bromination of 7-fluoro-4-methyl-1H-indazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C yields the target compound. The choice of solvent (e.g., DMF vs. THF) and catalyst (e.g., Lewis acids) significantly affects reaction kinetics and purity. Evidence suggests yields of 70–85% under optimized conditions, with DMF enhancing solubility and reaction homogeneity .
Q. How is the purity and structural integrity of 3-bromo-7-fluoro-4-methyl-1H-indazole validated in synthetic workflows?
- Methodological Answer : Characterization typically involves a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C3, fluorine at C7).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrFN).
- HPLC : Assesses purity (>95% for most research-grade batches). Discrepancies in melting points or spectral data may indicate residual solvents or byproducts, necessitating recrystallization or column chromatography .
Advanced Research Questions
Q. What strategies optimize regioselectivity in halogenation reactions for indazole derivatives like 3-bromo-7-fluoro-4-methyl-1H-indazole?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For bromination at C3, directing groups (e.g., methyl at C4) stabilize intermediates via resonance. Computational studies (DFT calculations) predict electron density distribution, guiding reagent selection (e.g., NBS vs. Br). Experimental validation using substituent analogs (e.g., 4-nitro vs. 4-methyl) reveals steric hindrance at C4 enhances bromination at C3 .
Q. How do conflicting biological activity reports for 3-bromo-7-fluoro-4-methyl-1H-indazole arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell lines, concentration ranges). For example, anti-cancer activity in in vitro models (IC = 5–10 µM) may not translate to in vivo efficacy due to pharmacokinetic limitations. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple replicates.
- Metabolic Stability Assays : Assess hepatic microsomal degradation.
- Structural Analog Screening : Compare with 5-bromo-6-fluoro-3-methyl-1H-indazole (PubChem CID 170903012) to isolate pharmacophore contributions .
Q. What are the challenges in scaling up 3-bromo-7-fluoro-4-methyl-1H-indazole synthesis while maintaining cost-efficiency and safety?
- Methodological Answer : Key challenges include:
- Solvent Recovery : DMF, while effective, requires energy-intensive distillation for reuse.
- Waste Management : Brominated byproducts necessitate halogen-specific disposal protocols.
- Safety : Skin/eye irritation risks (H315, H319) demand closed-system reactors and PPE. Pilot-scale studies suggest switching to microwave-assisted synthesis reduces reaction time by 40%, improving scalability .
Data Analysis and Interpretation
Q. How should researchers interpret discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?
- Methodological Answer : Variations in logP (1.8–2.3) and aqueous solubility (<0.1 mg/mL) arise from measurement techniques (shake-flask vs. chromatographic). Standardization using OECD guidelines improves reproducibility. Computational tools (e.g., ACD/Labs) predict logP within ±0.2 units, aiding experimental design .
Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted indazoles?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates between N1-H and aromatic protons.
- X-ray Crystallography : Confirms substitution geometry (e.g., dihedral angles between bromine and fluorine).
- IR Spectroscopy : Identifies NH stretching (3100–3300 cm) in indazole rings, critical for tautomer analysis .
Safety and Handling
Q. What are the critical safety protocols for handling 3-bromo-7-fluoro-4-methyl-1H-indazole in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to minimize inhalation (H335).
- Spill Management : Neutralize with activated charcoal; avoid aqueous rinses to prevent halogen release.
Safety data sheets (SDS) for analogs (e.g., 5-bromo-4-fluoro-1H-indazole) recommend storage at 2–8°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
